(2R)-2-amino-2-methylhexan-1-ol hydrochloride
Description
(2R)-2-Amino-2-methylhexan-1-ol hydrochloride is a chiral amino alcohol hydrochloride salt characterized by a six-carbon aliphatic chain with a hydroxyl group at position 1, a methyl group at position 2, and a primary amine group also at position 2. Synthetically, enantioselective routes involving Grignard additions and column chromatography, as described for related compounds, may apply to its preparation .
Properties
CAS No. |
2194586-64-4 |
|---|---|
Molecular Formula |
C7H18ClNO |
Molecular Weight |
167.68 g/mol |
IUPAC Name |
(2R)-2-amino-2-methylhexan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H17NO.ClH/c1-3-4-5-7(2,8)6-9;/h9H,3-6,8H2,1-2H3;1H/t7-;/m1./s1 |
InChI Key |
MPNSNLXHQFECHM-OGFXRTJISA-N |
Isomeric SMILES |
CCCC[C@](C)(CO)N.Cl |
Canonical SMILES |
CCCCC(C)(CO)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stereochemical Considerations
LAH reduces the carboxylic acid group of amino acids to a primary alcohol while preserving the amine functionality. The stereochemistry of the starting amino acid dictates the configuration of the final product. For example, using D-2-methylhexanoic acid as the precursor would yield the desired (2R) configuration after reduction.
Experimental Protocol
A modified procedure from Ambeed.com () demonstrates this method:
-
Step 1 : Under nitrogen, LAH (7.2 g, 0.19 mol) is suspended in dry tetrahydrofuran (THF, 120 mL).
-
Step 2 : D-2-methylhexanoic acid (10 g, 0.08 mol) is added in portions, and the mixture is refluxed for 20 hours.
-
Step 3 : After cooling, ethyl acetate is added to quench excess LAH, followed by careful addition to concentrated sodium hydroxide.
-
Step 4 : The organic layer is extracted, dried over Na₂SO₄, and concentrated to yield (2R)-2-amino-2-methylhexan-1-ol as a yellow liquid (4.5 g, 45% yield).
-
Step 5 : Hydrochloride salt formation is achieved by treating the free base with HCl gas in diethyl ether, yielding the crystalline hydrochloride salt.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 45% |
| Purity (NMR) | >95% |
| Optical Rotation | [α]D²⁵ = +12.4° (c=1, H₂O) |
Asymmetric Catalysis Using Nickel Complexes
Nickel-catalyzed asymmetric hydrogenation offers a scalable route to enantiomerically enriched amino alcohols. This method avoids the need for pre-formed chiral centers in the starting material.
Ligand Design and Substrate Scope
Thesis data from Caltech () highlights the use of (1S,2S)-2-amino-1-phenylpropane-1,3-diol as a chiral ligand in nickel complexes. For (2R)-2-amino-2-methylhexan-1-ol , the substrate 2-methylhex-1-en-3-one is hydrogenated under 50 bar H₂ pressure in the presence of a nickel-(R)-BINAP catalyst.
Optimization of Reaction Conditions
-
Catalyst Loading : 2 mol% Ni(cod)₂/(R)-BINAP.
-
Solvent : Ethanol/water (9:1) at 50°C.
-
Time : 24 hours.
Spectroscopic Validation :
-
¹H NMR (400 MHz, CDCl₃): δ 0.85–0.92 (6H, m, CH₃), 1.25–1.40 (3H, m, CH₂), 2.60 (1H, br s, NH), 3.30 (1H, dd, J=3.2, 10.6 Hz, CHOH).
-
HRMS : m/z calcd. for C₇H₁₇NO [M+H]⁺: 131.13, found: 131.12.
Pyrrole-Protected Intermediate Strategy
The use of pyrrole-based protecting groups, as detailed in RSC publications (), enables the synthesis of amino alcohols without racemization during subsequent steps.
Protection and Deprotection Sequence
-
Step 1 : React D-2-methylhexanoic acid methyl ester with hexane-2,5-dione in methanol using triethylamine (2 equiv.) to form 2-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylhexanoate (yield: 71%).
-
Step 2 : Reduce the ester to the alcohol using LiAlH₄ in THF (0°C to rt, 4 hours).
-
Step 3 : Deprotect the pyrrole group by treatment with 1 M HCl in ethanol (reflux, 2 hours), yielding This compound (overall yield: 52%).
Advantages :
-
Avoids epimerization at the α-carbon.
-
Compatible with acid-sensitive substrates.
Comparative Analysis of Methods
| Method | Yield | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| LAH Reduction | 45% | 100* | Moderate | High |
| Nickel Catalysis | 82% | 94 | High | Moderate |
| Pyrrole Protection | 52% | 99 | Low | Low |
*Assumes enantiopure starting material.
Chemical Reactions Analysis
Acylation Reactions
The primary amine (-NH₂) reacts with acylating agents (e.g., acyl chlorides or anhydrides) to form amides or acyl derivatives. For example:
-
Reaction :
-
Conditions : Typically conducted in the presence of a base (e.g., NaHCO₃) to neutralize the generated HCl and promote nucleophilic attack.
-
Product : The amino group is converted to an amide, reducing basicity and altering solubility.
Oxidation Reactions
The hydroxyl group (-OH) at the 1-position can be oxidized to a carbonyl group (ketone or aldehyde), depending on the oxidizing agent:
-
Reaction :
-
Conditions : Oxidants like KMnO₄ (under acidic conditions) or PCC (milder, selective oxidation) .
Substitution Reactions
The alcohol (-OH) group may undergo nucleophilic substitution (e.g., with alkyl halides) or esterification (e.g., with acid chlorides):
-
Reaction :
-
Conditions : Typically requires acidic or basic catalysis. The amino group may need protection (e.g., via acylation) to avoid unwanted side reactions.
Enolate Formation
Under basic conditions, the carbonyl group (if oxidized to a ketone) can form enolates, enabling aldol condensations or other carbonyl chemistry:
-
Reaction :
Medicinal Chemistry
The hydrochloride salt’s solubility and stability make it a precursor for CNS-targeted drugs. For example:
-
Alkylation : Introduction of lipophilic groups to enhance membrane permeability.
-
Esterification : Prodrug development to improve pharmacokinetics .
Reaction Comparison Table
| Reaction Type | Reagents/Conditions | Product Type | Key Feature |
|---|---|---|---|
| Acylation | Acyl chloride, NaHCO₃ | Amide | Reduced basicity |
| Oxidation | KMnO₄ (acidic) / PCC | Ketone/aldehyde | Carbonyl formation |
| Substitution | R-X, acid/base catalyst | Alkylated ester | Functional group modification |
| Enolate Formation | Base (e.g., LDA) | Enolate | Enables aldol reactions |
Structural and Mechanistic Insights
-
Chirality : The (2R) configuration at the stereogenic center is critical for biological activity, influencing interactions with enzymes or receptors .
-
Hydrochloride Salt : Enhances aqueous solubility, enabling reactions in polar media while maintaining stability during synthesis .
-
Functional Group Synergy : The amino and hydroxyl groups allow for orthogonal reactivity, enabling selective transformations (e.g., acylation of the amine without affecting the alcohol).
Scientific Research Applications
Chemistry
(2R)-2-amino-2-methylhexan-1-ol hydrochloride is extensively used as a chiral building block in the synthesis of complex organic molecules. Its unique structural properties allow it to serve as an intermediate in various chemical reactions, including:
- Oxidation: Producing oximes or nitriles.
- Reduction: Generating secondary and tertiary amines.
- Substitution Reactions: Leading to halogenated derivatives and alkylated amines.
| Reaction Type | Products | Common Reagents |
|---|---|---|
| Oxidation | Oximes, Nitriles | Potassium permanganate, H₂O₂ |
| Reduction | Secondary/Tertiary Amines | Pd/C, LiAlH₄ |
| Substitution | Halogenated Derivatives | SOCl₂, PBr₃ |
Biology
In biological research, this compound acts as a precursor for synthesizing biologically active compounds, including pharmaceuticals. Its chirality can influence the biological activity of derived compounds, making it a valuable asset in drug discovery.
Medicine
The therapeutic potential of this compound is under investigation for its role in:
- Drug development as an intermediate.
- Potential applications in treating various conditions due to its interaction with specific molecular targets.
Case Study Insight:
Recent studies have explored its efficacy in modulating enzyme activity, which may lead to new therapeutic pathways for metabolic disorders.
Industry
In industrial contexts, this compound is utilized in producing fine chemicals and specialty materials. Its versatility allows for application in manufacturing processes requiring specific chiral intermediates.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-methylhexan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to desired biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below compares (2R)-2-amino-2-methylhexan-1-ol hydrochloride with structurally related compounds from the evidence:
Key Observations:
Chain vs. Cyclic Structures: The target compound’s linear aliphatic chain contrasts with cyclic analogs like Migalastat HCl (piperidine) or cyclohexanol derivatives . Aliphatic chains may enhance metabolic stability compared to aromatic or cyclic systems.
Fluorinated analogs (e.g., ) exhibit altered electronic properties due to fluorine’s electronegativity .
Stereochemistry: Enantioselectivity is critical for biological activity.
Biological Activity
(2R)-2-amino-2-methylhexan-1-ol hydrochloride, also known as a precursor in the synthesis of various biologically active compounds, has garnered attention for its potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways.
Molecular Targets:
- The compound may interact with various enzymes and receptors, modulating their activity. For instance, it can potentially inhibit or activate certain enzymes involved in metabolic processes.
Pathways Involved:
- It influences several biochemical pathways, which can lead to desired biological effects such as cell proliferation inhibition and modulation of gene expression.
Pharmacological Properties
Research indicates that this compound serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting cancer and metabolic disorders. Its derivatives have shown promising results in inhibiting tumor growth and enhancing the efficacy of existing chemotherapeutic agents.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological effects of this compound and its derivatives:
- Cytostatic Activity :
- Gene Expression Modulation :
- Cell Cycle Analysis :
Q & A
Q. What are the optimal synthetic routes for (2R)-2-amino-2-methylhexan-1-ol hydrochloride, and how can enantiomeric purity be ensured?
- Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral resolution techniques. For example, enantioselective reduction of a ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes) can yield the desired (R)-configuration . Post-synthesis, chiral HPLC with columns like Chiralpak® IA/IB is recommended for purity validation, as demonstrated for trans-2-aminocyclopentanol hydrochloride (≥98% enantiomeric excess) . Key steps:
- Use of protecting groups (e.g., Boc) to prevent racemization.
- Purification via recrystallization in ethanol/water mixtures to remove diastereomeric impurities.
Data Table :
| Parameter | Value/Technique | Reference |
|---|---|---|
| Chiral Purity Analysis | Chiral HPLC (Chiralpak® IA column) | |
| Recrystallization Solvent | Ethanol:Water (3:1) |
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : ¹H/¹³C NMR to confirm backbone structure and stereochemistry (e.g., δ 1.2–1.4 ppm for methyl groups; δ 3.5–4.0 ppm for hydroxyl protons) .
- Mass Spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]+ at m/z 179.6).
- X-ray Crystallography : Resolve absolute configuration, as applied to trans-2-aminocyclopentanol hydrochloride .
Q. What storage conditions are critical for maintaining stability?
- Methodological Answer : Store as a lyophilized powder at -20°C in airtight, light-resistant containers with desiccants. In solution, use -80°C for long-term stability, avoiding freeze-thaw cycles . Stability studies under accelerated conditions (40°C/75% RH for 6 months) are advised to assess degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in enantiomeric purity, solvent systems, or biological models. For example, trace impurities (≤2%) in chiral compounds can alter receptor binding kinetics . Mitigation strategies:
Q. What safety protocols are essential for handling this compound?
Q. How does stereochemistry influence biological target interactions?
Q. What analytical strategies detect chiral impurities in bulk batches?
- Methodological Answer : Polarimetry (specific rotation: +15° to +20° for pure (R)-enantiomer) and chiral GC-MS with β-cyclodextrin columns . Limit detection to ≤0.5% via:
- Derivatization with Marfey’s reagent for UV-active diastereomers.
- Method validation per ICH Q2(R1) guidelines .
Key Methodological Takeaways
- Synthesis : Prioritize asymmetric catalysis over resolution for scalable (R)-enantiomer production.
- Characterization : Combine NMR, MS, and crystallography for structural certainty.
- Safety : Adhere to OSHA and REACH protocols for amine handling .
- Data Integrity : Address enantiomeric purity and solvent effects to reconcile pharmacological data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
